molecular formula C22H29ClO6 B1669231 Cloprostenol CAS No. 40665-92-7

Cloprostenol

Cat. No. B1669231
CAS RN: 40665-92-7
M. Wt: 424.9 g/mol
InChI Key: VJGGHXVGBSZVMZ-QIZQQNKQSA-N
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Description

Cloprostenol is a synthetic analogue of prostaglandin F2α (PGF2α). It is a potent luteolytic agent, which means that within hours of administration, it causes the corpus luteum to stop production of progesterone and to reduce in size over several days . This effect is used in animals to induce estrus and to cause abortion .


Synthesis Analysis

A unified synthesis of prostaglandins, including cloprostenol, has been reported. The synthesis was guided by biocatalytic retrosynthesis and was achieved in 11–12 steps with 3.8–8.4% overall yields . An improved and efficient synthesis of cloprostenol has also been accomplished in nine steps and 26% overall yield from commercially available (-)-Corey lactone 4-phenylbenzoate alcohol .


Molecular Structure Analysis

Cloprostenol has a molecular formula of C22H29ClO6 . The structure of cloprostenol has been studied using various techniques, including cryoelectron microscopy , and docking models of the complexation of cloprostenol with β-CD . The structure represents one of the enantiomers of the INN-assigned compound of cloprostenol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cloprostenol have been studied. Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .


Physical And Chemical Properties Analysis

Cloprostenol has a molecular weight of 424.9 g/mol . It is a white to almost white, very hygroscopic powder .

Scientific Research Applications

Luteolytic Effectiveness

Cloprostenol is recognized for its luteolytic properties, effectively inducing luteolysis in various animal species. Studies have demonstrated its capacity to decrease plasma progesterone levels, indicating the regression of the corpus luteum (CL). This effect is consistent across different age groups and reproductive states of animals, including young and adult red deer hinds and cows with single or multiple CLs. However, its efficacy might vary, with some animals experiencing incomplete luteolysis, characterized by short-lived reductions in progesterone concentrations (Fisher et al., 1994).

Impact on Ovulation and Embryo Production

Cloprostenol administration has been linked to enhanced ovulation rates and embryo production. In dairy cows, cloprostenol treatment at the time of insemination promoted ovulation and was associated with increased rates of double ovulation. This suggests a potential role for cloprostenol in improving reproductive performance under certain conditions, such as in heat-stressed or repeat breeder cows (López-Gatius et al., 2004).

Effects on Reproductive Organs

Research on the morphometric and histopathological impacts of cloprostenol on reproductive organs has revealed moderate proliferative effects on epithelial cells and endometrial glands, particularly in the mid-term following administration. While some pathological changes can result from hormone treatments, the specific short-, mid-, and long-term effects of cloprostenol on reproductive tissues warrant further investigation to fully understand its implications (Gürler et al., 2019).

Enantioseparation and Analytical Studies

Cloprostenol's chiral nature has prompted studies into its enantioseparation, crucial for understanding its pharmacological activities. Research utilizing high-performance liquid chromatography (HPLC) and the influence of mobile phase composition on chiral selectivity highlights the technical aspects of cloprostenol analysis, contributing to the quality control and development of veterinary pharmaceuticals (Wang et al., 2021).

Safety And Hazards

Cloprostenol may be harmful by inhalation or skin absorption. It may cause adverse reproductive effects in males and/or females. It may cause eye, skin, or respiratory system irritation. It may cause gastrointestinal disturbances. It may damage fertility or the unborn child .

Future Directions

Recent advances in the understanding of how uterine diseases compromise oocyte, follicle, and embryo development, and the uterine environment have long-lasting effects on fertility . The field of uterine disease microbiome also experienced tremendous progress and created opportunities for the development of novel preventives to improve the management of uterine diseases .

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1-,11-10+/t16-,18-,19-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGGHXVGBSZVMZ-QIZQQNKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

55028-72-3 (mono-hydrochloride salt)
Record name Cloprostenol [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7048372, DTXSID50860575
Record name Cloprostenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-epi Cloprostenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cloprostenol

CAS RN

54276-21-0, 40665-92-7, 54276-22-1
Record name D-cloprostenol
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Record name Cloprostenol [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprostenol, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloprostenol
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Record name Cloprostenol
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Record name 15-epi Cloprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cloprostenol
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Record name CLOPROSTENOL, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name CLOPROSTENOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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